molecular formula C9H7NO B1521275 4-Formyl-2-methylbenzonitrile CAS No. 27613-35-0

4-Formyl-2-methylbenzonitrile

Cat. No.: B1521275
CAS No.: 27613-35-0
M. Wt: 145.16 g/mol
InChI Key: XMNVHPRNQXBJDI-UHFFFAOYSA-N
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Description

4-Formyl-2-methylbenzonitrile is a chemical compound with the molecular formula C9H7NO and a molecular weight of 145.16 . It is a solid substance and is considered a useful research chemical .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7NO/c1-7-4-8(6-11)2-3-9(7)5-10/h2-4,6H,1H3 . The InChI key is XMNVHPRNQXBJDI-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 145.16 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

A facile method for synthesizing 2,3-dihydro-3-methylidene-1H-isoindol-1-ones, derivatives of 4-Formyl-2-methylbenzonitrile, demonstrates its utility in creating complex organic structures. This reaction pathway involves dimethyloxosulfonium methylide, showcasing the chemical's versatility in organic synthesis (Kobayashi et al., 2010).

Fluorescence and Colorimetric Indicator

This compound is used in the synthesis of a Pd^2+ selective probe (RDHDNB), which serves as a selective fluorescence and colorimetric indicator. This application is particularly relevant for detecting Pd^2+ in human breast cancer cells MCF7, highlighting the compound's potential in biomedical imaging and cancer research (Ghosh et al., 2015).

Construction of Benzo[c]phenanthridines

The base-mediated cascade dual-annulation and formylation of 2-alkenyl/alkynylbenzonitriles with 2-methylbenzonitriles for constructing amino and amido substituted benzo[c]phenanthridines and benzo[c]phenanthrolines demonstrate the compound's role in the synthesis of pharmaceuticals. This process highlights the potential for creating complex organic molecules with pharmaceutical relevance (Verma et al., 2023).

Optical Properties in Polymer Films

The plasma polymerization of 4-phenylbenzonitrile, a related compound, for synthesizing conjugated polynitrile thin films showcases the application in materials science, particularly for developing materials with novel optical properties. These thin films, with high photoluminescence intensity, have potential applications in optoelectronics and photonics (Zhao et al., 2006).

Corrosion Inhibition

2-Aminobenzene-1,3-dicarbonitriles, derivatives obtained through reactions involving this compound, have been explored as corrosion inhibitors for mild steel in acidic solutions. This application is critical in industrial contexts where corrosion resistance is vital for maintaining the integrity of metal structures (Verma et al., 2015).

Safety and Hazards

The safety information for 4-Formyl-2-methylbenzonitrile indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Properties

IUPAC Name

4-formyl-2-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c1-7-4-8(6-11)2-3-9(7)5-10/h2-4,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMNVHPRNQXBJDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27613-35-0
Record name 4-formyl-2-methylbenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 4-bromo-2-methylbenzonitrile (4.0 g, 20 mmol) in 100 mL of anhydrous THF was added BuLi (1.6 M, 12.8 mL) dropwise at −78° C. under nitrogen atmosphere. After the addition, the pale red solution was stirred for 5 min at −78° C. and dry DMF (2.2 mL) then added dropwise. After 20 min, the reaction mixture was poured onto a saturated solution of sodium chloride (100 mL). The organic phase was separated, extracted with diethyl ether (100 mL), dried over Na2SO4 and distilled off the solvent to afford 4-formyl-2-methylbenzonitrile. MS m/z: 146 (M+1)+.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
12.8 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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